Cas no 2172176-35-9 (4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine)

4-{(3-Methylfuran-2-yl)methylsulfanyl}pentan-1-amine is a sulfur-containing amine derivative featuring a 3-methylfuran-2-ylmethylthio substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural motif, combining a furan ring with a thioether-linked aliphatic amine. The presence of the methylfuran group may enhance lipophilicity, potentially improving bioavailability in drug design applications. The thioether linkage offers stability while allowing for further functionalization. Its amine functionality provides a reactive site for derivatization, making it a versatile intermediate in the development of bioactive molecules. The compound's balanced polarity and structural flexibility make it suitable for exploring structure-activity relationships in medicinal chemistry.
4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine structure
2172176-35-9 structure
Product Name:4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine
CAS No:2172176-35-9
MF:C11H19NOS
MW:213.339661836624
CID:6428234
PubChem ID:165959304
Update Time:2025-08-03

4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine
    • EN300-1290581
    • 4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
    • 2172176-35-9
    • Inchi: 1S/C11H19NOS/c1-9-5-7-13-11(9)8-14-10(2)4-3-6-12/h5,7,10H,3-4,6,8,12H2,1-2H3
    • InChI Key: PEJRIGSCYUPRIC-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=CO1)C(C)CCCN

Computed Properties

  • Exact Mass: 213.11873540g/mol
  • Monoisotopic Mass: 213.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.5Ų

4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1290581-0.05g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
0.05g
$1261.0 2023-05-23
Enamine
EN300-1290581-0.1g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
0.1g
$1320.0 2023-05-23
Enamine
EN300-1290581-0.25g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
0.25g
$1381.0 2023-05-23
Enamine
EN300-1290581-0.5g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
0.5g
$1440.0 2023-05-23
Enamine
EN300-1290581-1.0g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
1g
$1500.0 2023-05-23
Enamine
EN300-1290581-2.5g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
2.5g
$2940.0 2023-05-23
Enamine
EN300-1290581-5.0g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
5g
$4349.0 2023-05-23
Enamine
EN300-1290581-10.0g
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
10g
$6450.0 2023-05-23
Enamine
EN300-1290581-50mg
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
50mg
$1068.0 2023-10-01
Enamine
EN300-1290581-100mg
4-{[(3-methylfuran-2-yl)methyl]sulfanyl}pentan-1-amine
2172176-35-9
100mg
$1119.0 2023-10-01

Additional information on 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine

Research Brief on 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine (CAS: 2172176-35-9): Recent Advances and Applications

The compound 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine (CAS: 2172176-35-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the significance of the furan moiety and the sulfanyl linkage in the compound's structure, which contribute to its bioactivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine exhibits potent inhibitory effects against specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study employed in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action.

In addition to its anti-inflammatory properties, preliminary research has explored the compound's role in modulating neurotransmitter systems. A recent preprint (2024) on bioRxiv reported that 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine interacts with serotonin receptors, indicating possible applications in neurological disorders. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetics and safety profile.

The synthesis of 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine has also been optimized in recent years. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route that reduces the number of steps and improves scalability. This advancement is critical for facilitating future preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.

Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its potential off-target effects are areas of ongoing investigation. Researchers are also exploring structural derivatives to enhance its selectivity and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into therapeutic applications.

In conclusion, 4-{(3-methylfuran-2-yl)methylsulfanyl}pentan-1-amine represents a promising candidate for further drug development, with its multifaceted bioactivity and improved synthetic accessibility. Future research should focus on comprehensive preclinical evaluations to fully unlock its therapeutic potential.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd